An In-Depth Technical Guide to DBCO-NHCO-PEG2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to DBCO-NHCO-PEG2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-NHCO-PEG2-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. This reagent is meticulously designed with two distinct reactive moieties, a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique architecture enables a two-step sequential or orthogonal conjugation strategy, making it an invaluable tool for the synthesis of complex biomolecular conjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and sophisticated diagnostic agents.[1][2][3][4][5][]
The DBCO group facilitates copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the highly efficient and bioorthogonal ligation to azide-modified molecules under mild, physiological conditions.[1][2][7] The NHS ester, on the other hand, is a well-established amine-reactive functional group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies.[8][9][10] The short PEG2 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[7][8]
This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for the effective use of DBCO-NHCO-PEG2-NHS ester in your research and development endeavors.
Core Properties and Specifications
DBCO-NHCO-PEG2-NHS ester is a versatile reagent with specific chemical and physical properties that are critical for its successful application.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₁N₃O₈ | [11] |
| Molecular Weight | 561.59 g/mol | [11] |
| CAS Number | 2666999-50-2 | [11] |
| Appearance | White to off-white solid | [12] |
| Solubility | Soluble in organic solvents (DMSO, DMF); limited aqueous solubility | [12] |
| Reactive Groups | DBCO (Dibenzocyclooctyne), NHS Ester (N-hydroxysuccinimide) | [5] |
| Reactive Towards | Azides (via SPAAC), Primary Amines | [8][9] |
| Storage Conditions | -20°C, desiccated and protected from light | [12] |
Reaction Mechanisms and Experimental Considerations
The utility of DBCO-NHCO-PEG2-NHS ester lies in its two distinct chemical reactivities. Understanding the optimal conditions for each reaction is paramount for achieving high conjugation efficiency.
NHS Ester Reaction with Primary Amines
The NHS ester reacts with primary amines on biomolecules to form a stable amide bond.
-
Optimal pH: The reaction is highly pH-dependent, with an optimal range of 7.2 to 8.5.[13][14] At lower pH, the primary amine is protonated and less nucleophilic, slowing down the reaction.
-
Competing Hydrolysis: A key consideration is the hydrolysis of the NHS ester, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.[13] Therefore, it is crucial to perform the reaction within the recommended pH range and to use freshly prepared reagent solutions.
-
Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are recommended.[13][14] Buffers containing primary amines, like Tris, should be avoided as they will compete for reaction with the NHS ester.[13][15]
-
Quenching: The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine.[13][16]
DBCO Reaction with Azides (SPAAC)
The DBCO group reacts with azide-functionalized molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.
-
Bioorthogonal: This reaction is highly selective and does not interfere with other functional groups typically found in biological systems, allowing for conjugation in complex environments, including live cells.
-
Copper-Free: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it suitable for in vivo applications.[1]
-
Reaction Conditions: The reaction proceeds efficiently at physiological pH and temperature (4-37°C).[17] Higher concentrations of reactants and elevated temperatures can increase the reaction rate.
Experimental Protocols
The following are detailed methodologies for key experiments involving DBCO-NHCO-PEG2-NHS ester.
Protocol 1: Labeling of a Protein/Antibody with DBCO-NHCO-PEG2-NHS Ester
This protocol describes the modification of a protein or antibody with the DBCO moiety.
Materials:
-
Protein/Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-NHCO-PEG2-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Allow the vial of DBCO-NHCO-PEG2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-NHCO-PEG2-NHS ester stock solution to the protein/antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.[18]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[18]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[19]
-
Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.[19]
Protocol 2: Conjugation of a DBCO-Labeled Protein to an Azide-Modified Molecule
This protocol outlines the copper-free click chemistry reaction.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-modified molecule (e.g., fluorescent probe, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein with a 1.5- to 3-fold molar excess of the azide-modified molecule in the reaction buffer.[14]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[14] Longer incubation times can improve the conjugation efficiency.
-
Purification: Purify the resulting conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis, depending on the nature of the conjugate.
Applications and Workflows
DBCO-NHCO-PEG2-NHS ester is a key enabling reagent in several advanced bioconjugation applications.
Antibody-Drug Conjugate (ADC) Synthesis
In a common ADC synthesis workflow, the antibody is first functionalized with the DBCO group using DBCO-NHCO-PEG2-NHS ester. The cytotoxic drug, which has been pre-functionalized with an azide (B81097) group, is then conjugated to the DBCO-modified antibody via SPAAC.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
PROTAC Development
DBCO-NHCO-PEG2-NHS ester can be used to synthesize PROTACs, which are bifunctional molecules that induce the degradation of a target protein. In a typical synthetic route, the DBCO-NHCO-PEG2-NHS ester is first reacted with an E3 ligase ligand containing a primary amine. The resulting DBCO-functionalized ligand is then conjugated to an azide-modified ligand for the target protein of interest (POI) via SPAAC.
Caption: Synthetic workflow for the development of a PROTAC molecule.
Cell Surface Labeling
This reagent is also valuable for cell surface labeling experiments. Cells can be metabolically labeled with an azide-containing sugar, which is incorporated into the cell surface glycans. A fluorescent probe can be conjugated to DBCO-NHCO-PEG2-NHS ester, and the resulting DBCO-fluorophore can then be used to label the azide-modified cells via SPAAC for visualization by microscopy.
Caption: Experimental workflow for live cell surface labeling.
Conclusion
DBCO-NHCO-PEG2-NHS ester is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its dual reactivity, combined with the beneficial properties of the PEG spacer, makes it an indispensable tool for researchers and scientists in drug discovery, diagnostics, and fundamental biological research. By carefully considering the experimental parameters outlined in this guide, users can harness the full potential of this reagent to advance their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DBCO-PEG₂-NHS Ester (CAS: 2585653-12-7) | AxisPharm [axispharm.com]
- 7. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. DBCO-PEG2-NHS ester, 2585653-12-7 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. precisepeg.com [precisepeg.com]
- 12. nanocs.net [nanocs.net]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. broadpharm.com [broadpharm.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. interchim.fr [interchim.fr]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. benchchem.com [benchchem.com]
